molecular formula C13H12O5S B11996764 Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate CAS No. 58108-07-9

Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate

Cat. No.: B11996764
CAS No.: 58108-07-9
M. Wt: 280.30 g/mol
InChI Key: AKLNOGPZLDXJDM-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate in the presence of potassium carbonate. The reaction is carried out in acetone at 65°C for 24 hours. After the reaction, the product is extracted with ethyl acetate and purified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 4-hydroxy-3-methoxybenzoate
  • Methyl bromoacetate

Uniqueness

Methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

58108-07-9

Molecular Formula

C13H12O5S

Molecular Weight

280.30 g/mol

IUPAC Name

methyl 3-(2-methoxy-2-oxoethoxy)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H12O5S/c1-16-10(14)7-18-11-8-5-3-4-6-9(8)19-12(11)13(15)17-2/h3-6H,7H2,1-2H3

InChI Key

AKLNOGPZLDXJDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(SC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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